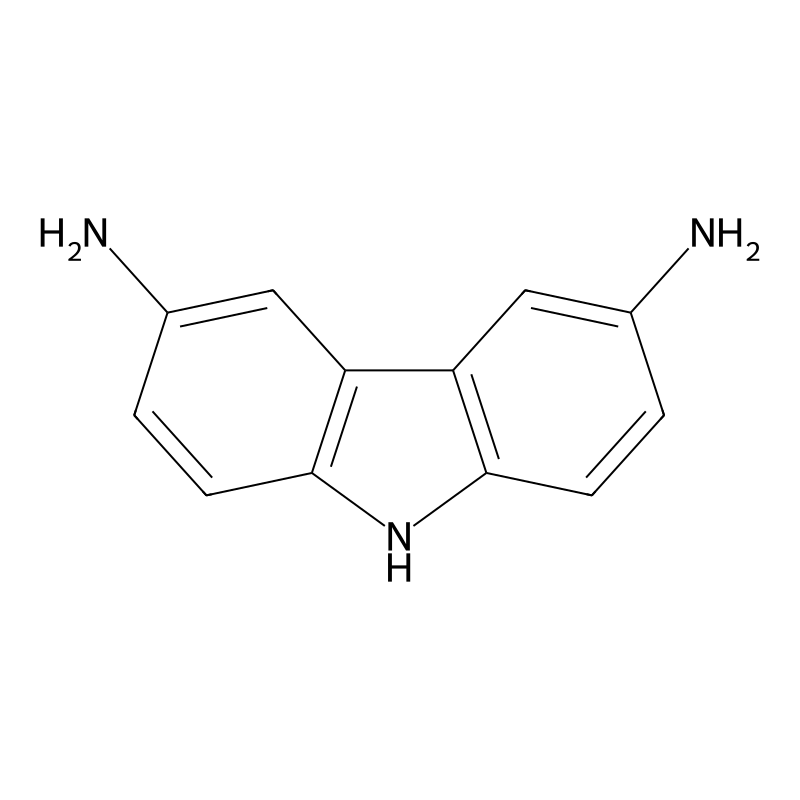9H-Carbazole-3,6-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
9H-Carbazole-3,6-diamine can be synthesized through various methods, with the most common approach involving the condensation of carbazole-1,3,6-trione with hydrazine hydrate. This reaction results in the formation of the desired product along with water as a byproduct.
Applications in Organic Electronics and Optoelectronics
9H-Carbazole-3,6-diamine possesses intriguing properties that make it valuable in the field of organic electronics and optoelectronics. Due to its electron-donating amine groups, it serves as an efficient hole-transport material (HTM) in organic devices like light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs).
The effectiveness of 9H-Carbazole-3,6-diamine as an HTM stems from its:
- Favorable HOMO-LUMO levels: The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels of a material influence its ability to transport charges. 9H-Carbazole-3,6-diamine possesses suitable HOMO-LUMO levels that enable efficient hole injection from the electrode to the active layer in organic devices.
- Good film-forming properties: It can form homogeneous and smooth thin films, crucial for optimal device performance.
- Thermal stability: It exhibits good thermal stability, allowing it to withstand the processing temperatures often encountered during device fabrication.
9H-Carbazole-3,6-diamine is an organic compound with the molecular formula C₁₂H₁₁N₃. It features a carbazole core, which is a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound is characterized by the presence of two amine groups at the 3 and 6 positions of the carbazole structure. This configuration contributes to its unique chemical properties and biological activities, making it an interesting subject of study in organic chemistry and medicinal applications .
- Oxidation Reactions: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol.
- Substitution Reactions: The amine groups can act as nucleophiles in electrophilic aromatic substitution reactions, allowing for further functionalization of the carbazole structure.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives through condensation mechanisms.
Research indicates that 9H-Carbazole-3,6-diamine exhibits notable biological activities, including:
- Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacterial strains.
- Anticancer Potential: Studies suggest that derivatives of 9H-Carbazole-3,6-diamine may have anticancer effects, particularly in targeting specific pathways involved in cancer cell proliferation .
- Neuroprotective Effects: Some research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Several synthesis methods for 9H-Carbazole-3,6-diamine have been documented:
- Ammonolysis of 3,6-Dicarbazolol: One common method involves the reaction of 3,6-dicarbazolol with ammonia under specific conditions to yield 9H-Carbazole-3,6-diamine.
- Reduction Reactions: The compound can also be synthesized through reduction processes involving nitrated precursors or other derivatives.
- Cyclization Techniques: Cyclization reactions involving appropriate precursors can lead to the formation of the carbazole backbone followed by amination at the 3 and 6 positions.
9H-Carbazole-3,6-diamine has several applications across different fields:
- Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable electronic properties.
- Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
- Dyes and Pigments: Its derivatives are employed in dye manufacturing due to their vibrant colors and stability.
Interaction studies involving 9H-Carbazole-3,6-diamine focus on its binding affinities with biological targets. Notable findings include:
- Protein Binding Studies: Research has explored how this compound interacts with specific proteins involved in disease pathways, providing insights into its potential therapeutic mechanisms.
- Metabolic Pathway Analysis: Investigations into its metabolic products reveal insights into how it is processed within biological systems, which can inform drug design strategies .
Several compounds share structural similarities with 9H-Carbazole-3,6-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Carbazole | Basic carbazole structure without amines | Primarily used in organic electronics |
| 3-Amino Carbazole | Amino group at position 3 only | Exhibits different biological activity profiles |
| 1-Hydroxycarbazole | Hydroxyl group at position 1 | Used as a dye; different solubility characteristics |
| 3,6-Dinitrocarbazole | Nitro groups at positions 3 and 6 | Increased reactivity; used in explosives research |
| CBL0137 | A derivative with potential antitrypanosomal activity | Specific targeting against Trypanosoma brucei |
The uniqueness of 9H-Carbazole-3,6-diamine lies in its dual amine functionality combined with the carbazole core, which enhances its reactivity and biological activity compared to these similar compounds. This distinct structural feature facilitates diverse applications in both materials science and medicinal chemistry.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








